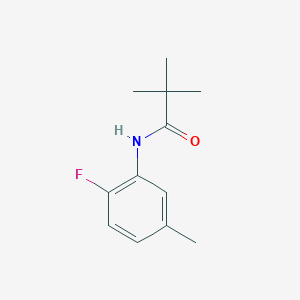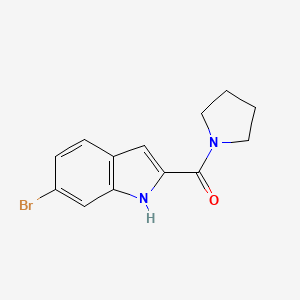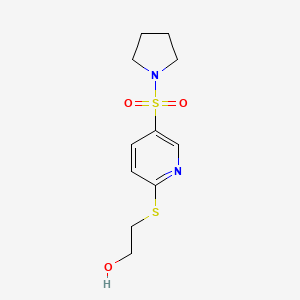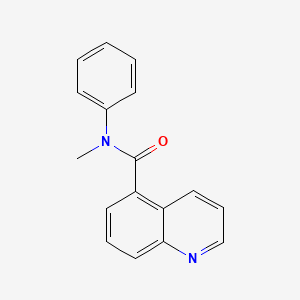
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide, also known as BCF or BAY-73-6691, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide works by binding to a specific protein, called the bromodomain and extraterminal (BET) protein, which plays a crucial role in gene regulation. By binding to the BET protein, 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide prevents it from binding to chromatin, which regulates gene expression. This mechanism of action is what makes 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide a promising therapeutic agent for various diseases.
Biochemical and Physiological Effects:
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide has been shown to regulate glucose metabolism and improve insulin sensitivity. 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide has also been found to have analgesic properties, making it a potential treatment for chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide is that it is a highly selective inhibitor of the BET protein, meaning it targets this protein specifically without affecting other proteins. This specificity makes it a promising therapeutic agent with fewer side effects than other drugs. However, one limitation of 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide is that it has low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide research. One potential application is in the treatment of diabetes, as 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide has been found to regulate glucose metabolism and improve insulin sensitivity. Additionally, 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide could be studied as a potential treatment for neurodegenerative diseases, as it has been found to have neuroprotective properties. Further research can also be done to optimize the synthesis method of 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide and improve its solubility for easier administration in experiments.
Conclusion:
In conclusion, 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide is a promising therapeutic agent with potential applications in various fields of research. Its specificity and mechanism of action make it a promising drug candidate with fewer side effects than other drugs. Further research is needed to fully explore the potential of 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide in treating various diseases and to optimize its synthesis method for easier administration in experiments.
Métodos De Síntesis
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide can be synthesized using a multi-step process starting with the reaction of cyclopropylmethylamine and 5-bromo-3-furoic acid. This intermediate is then converted to 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide using a coupling reagent and a base. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and pain management. Studies have shown that 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-3-7(5-13-8)9(12)11-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHZCUQPCKJLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(cyclopropylmethyl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide](/img/structure/B7476052.png)
![2-[[4-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B7476060.png)

![N-[(3-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7476073.png)

![2-[(1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carbonyl)amino]benzoic acid](/img/structure/B7476084.png)
![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)
